1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine-2,5-dione
Description
1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine-2,5-dione is a substituted diketopiperazine (DKP) derivative characterized by a benzyl group at the N1 position and a trifluoroethyl substituent at the C3 position of the piperazine-2,5-dione core (). Piperazine-2,5-diones are cyclic dipeptides known for their enzymatic stability, conformational rigidity, and diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties (). The trifluoroethyl group introduces strong electron-withdrawing effects, which may modulate reactivity, solubility, and interactions with biological targets. While the compound is listed as discontinued in commercial catalogs (), its structural features warrant comparative analysis with similar DKPs.
Properties
IUPAC Name |
1-benzyl-3-(2,2,2-trifluoroethyl)piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c14-13(15,16)6-10-12(20)18(8-11(19)17-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIJPASJDQHBDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1CC2=CC=CC=C2)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine-2,5-dione typically involves multi-step organic synthesis. One common method includes the alkylation of piperazine with benzyl chloride followed by the introduction of the trifluoroethyl group through nucleophilic substitution. The final step involves the oxidation of the piperazine ring to introduce the ketone functionalities.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The benzyl and trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine-2,5-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine-2,5-dione involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The piperazine ring may interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The trifluoroethyl group distinguishes the target compound from analogs with alkyl, arylidene, or substituted benzyl groups. Key comparisons include:
Table 1: Substituent Effects on Physical Properties
- Trifluoroethyl vs.
- Arylidene vs. Alkyl/Aryl : Arylidene derivatives (e.g., benzylidene in ) exhibit extended conjugation, influencing UV absorption and color (). The target compound lacks such conjugation, suggesting distinct electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
